
2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and nitro groups. These substituents confer distinct electronic characteristics, making the compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve fluorination .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable fluorination techniques. These methods ensure high yields and purity, which are essential for its application in various fields. The use of advanced fluorinating agents and optimized reaction conditions are critical for efficient industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, aminopyridines, and oxidized pyridine derivatives .
Applications De Recherche Scientifique
2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Mécanisme D'action
The mechanism by which 2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine exerts its effects is primarily related to its electronic properties. The presence of fluorine and nitro groups significantly alters the electron density distribution in the pyridine ring, affecting its reactivity and interaction with other molecules. These interactions can influence various molecular targets and pathways, making the compound useful in diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but contains a chlorine atom instead of a nitro group.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Another related compound with two fluorine atoms on the pyridine ring.
Uniqueness
2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine is unique due to the combination of fluorine and nitro groups, which impart distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Propriétés
Formule moléculaire |
C6H2F4N2O2 |
|---|---|
Poids moléculaire |
210.09 g/mol |
Nom IUPAC |
2-fluoro-5-nitro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H |
Clé InChI |
PVTWHMSJQCISJI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)

![3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol](/img/structure/B13927913.png)
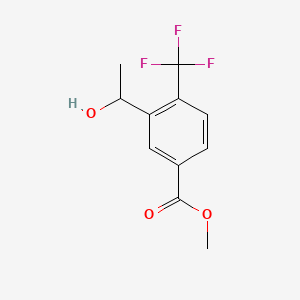
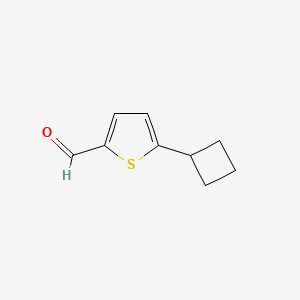
![3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B13927921.png)
![2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide](/img/structure/B13927936.png)
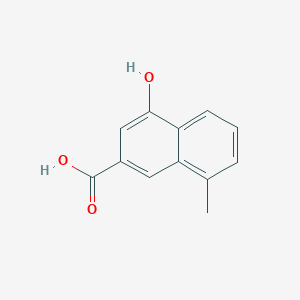
![tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B13927947.png)
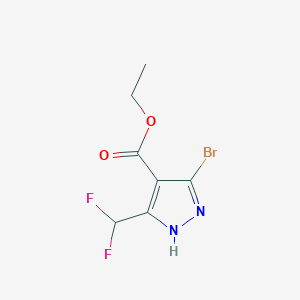
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13927959.png)
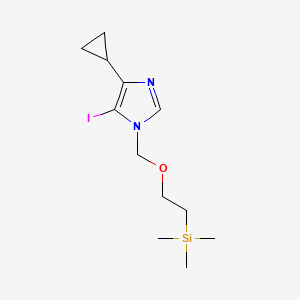
![1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl-](/img/structure/B13927988.png)
